3,5-Di-tert-butyl-4-hydroxybenzaldehyde (CAS 1620-98-0) is a bifunctional organic compound featuring a sterically hindered phenol group and a reactive aldehyde moiety. The bulky tert-butyl groups ortho to the hydroxyl group provide significant steric hindrance, which is a critical feature for stabilizing the phenoxyl radical, making it an effective antioxidant. Unlike common hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT), the para-aldehyde group serves as a versatile synthetic handle, allowing for its covalent incorporation into more complex molecules, such as polymers and pharmaceutical intermediates. This dual functionality makes it a strategic choice for applications requiring both antioxidant properties and reactivity for further chemical modification.
Substituting 3,5-Di-tert-butyl-4-hydroxybenzaldehyde with seemingly similar compounds introduces critical functional compromises. Using Butylated Hydroxytoluene (BHT) eliminates the aldehyde group, making it unsuitable as a precursor for Schiff bases, polyazomethines, or other structures requiring a formyl reaction handle. Opting for a non-hindered analog like 4-hydroxybenzaldehyde would negatively impact antioxidant efficacy, as the bulky tert-butyl groups are essential for stabilizing the phenoxyl radical and preventing unwanted side reactions. Furthermore, derivatives of this specific aldehyde have demonstrated superior free radical scavenging activity compared to the BHT standard in certain assays, highlighting its performance advantages beyond simple structural substitution. Therefore, for applications that depend on the specific combination of high-performance antioxidant stability and covalent bonding capability, direct substitution is not a viable procurement strategy.
Polymers synthesized using 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as a monomer demonstrate exceptional thermal stability, a critical parameter for high-performance material applications. A poly(azomethine-ether) derived from this aldehyde exhibited a 10% weight loss temperature (T10) of 381°C and a 50% weight loss temperature (T50) of 477°C. In contrast, a related polymer from the same study made with a more flexible, non-phenolic dialdehyde showed significantly lower stability, with a T10 of 329°C. This demonstrates the contribution of the rigid, hindered phenolic structure to the thermal robustness of the final polymer.
| Evidence Dimension | Thermal Stability (10% Weight Loss Temp, TGA) |
| Target Compound Data | 381°C (for polymer derived from the target compound) |
| Comparator Or Baseline | Polymer from flexible non-phenolic dialdehyde: 329°C |
| Quantified Difference | +52°C improvement in thermal decomposition onset |
| Conditions | Thermogravimetric Analysis (TGA) under nitrogen atmosphere at a heating rate of 20 °C/min. |
For developing polymers used in high-temperature processing or demanding service environments, this compound provides a backbone with inherently greater thermal stability than less robust aldehyde precursors.
The utility of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as a synthetic platform is confirmed by the enhanced antioxidant performance of its derivatives compared to common standards. A novel isoxazolone derivative synthesized from this aldehyde demonstrated 84.64% DPPH free radical scavenging activity at 100 µM. This is a significant increase in performance over the widely used antioxidant BHT, which showed only 55.17% scavenging activity under the same conditions. The activity of the derivative was also comparable to the ascorbic acid standard (87.15%).
| Evidence Dimension | DPPH Free Radical Scavenging Activity (%) |
| Target Compound Data | 84.64% (for a derivative of the target compound) |
| Comparator Or Baseline | Butylated Hydroxytoluene (BHT): 55.17% |
| Quantified Difference | 53.4% higher activity than BHT |
| Conditions | In vitro DPPH assay at 100 µM concentration. |
This compound is a superior starting material for synthesizing new chemical entities where maximizing antioxidant potency is a primary objective, outperforming the procurement-default BHT.
The aldehyde functionality provides a reactive site that is absent in common hindered phenols like BHT, enabling its use as a key building block. It is reliably used as a starting material to synthesize a wide range of value-added products. Documented applications include the synthesis of biodegradable polyazomethine hydrogels via reaction with melamine, the creation of 4-(1H-benzimidazol-2-yl)-2,6-di-tert-butyl-phenol by treating with 1,2-phenylenediamine, and the production of fluorescent chemosensors. These transformations are not possible with non-aldehyde analogs like BHT or 2,6-di-tert-butylphenol.
| Evidence Dimension | Synthetic Versatility (Reaction Type) |
| Target Compound Data | Enables Schiff base condensation, polymerization, and cyclization reactions. |
| Comparator Or Baseline | BHT / 2,6-di-tert-butylphenol: Lack the aldehyde group, preventing these specific synthetic routes. |
| Quantified Difference | Qualitative functional difference: provides a reactive aldehyde handle. |
| Conditions | Standard organic synthesis conditions for aldehydes. |
Procurement of this specific compound is justified when the end product requires covalent incorporation of a hindered phenol moiety via aldehyde chemistry, a capability that commodity antioxidants lack.
This compound is the right choice for synthesizing specialty polymers, such as polyazomethines or polyimides, intended for applications in demanding thermal environments. The evidence for the high thermal stability (T10 > 380°C) of polymers derived from this aldehyde supports its use in engineering plastics, composites, and high-temperature coatings where resistance to degradation is a critical performance metric.
As a precursor, it enables the development of next-generation stabilizers and antioxidants with performance exceeding common benchmarks like BHT. Its aldehyde handle allows for covalent attachment to other molecules, creating non-leaching additives for polymers or targeted antioxidants for biological systems where improved potency and permanence are required.
The compound is a preferred precursor for creating sterically hindered Schiff base (azomethine) ligands. These ligands are used to form metal complexes for catalysis or to build functional materials like fluorescent chemosensors. The combination of the bulky phenolic structure and the reactive aldehyde makes it a non-interchangeable starting material for these specific synthetic targets.
Irritant